1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone
Overview
Description
1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a pyridine ring
Preparation Methods
The synthesis of 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone involves multiple steps, typically starting with the preparation of the pyridine and pyrazole intermediates. One common method includes the chlorination and trifluoromethylation of pyridine derivatives, followed by the formation of the pyrazole ring through cyclization reactions. Industrial production methods often employ high-temperature vapor-phase reactions with transition metal-based catalysts to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique pharmacophore.
Industry: Utilized in the development of new materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity to its targets. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-containing pyrazoles and pyridines. Compared to these compounds, 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepane and 1-chloro-4-(trifluoromethyl)benzene .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c1-6(19)18-5-7(3-17-18)10-9(12)2-8(4-16-10)11(13,14)15/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASCKXIWKRMNKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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